Parvispinoside A
Description
Parvispinoside A is a furostanol-type steroidal saponin isolated from Tribulus terrestris L., a plant traditionally used in herbal medicine. Structurally, it is characterized by a β-D-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside chain attached to a furostane aglycone backbone. Its molecular formula, C₆₁H₁₀₀O₃₁, was determined via HRESIMS, and its ¹H-NMR spectrum reveals key features such as methyl singlets (δ 0.76, 0.87) and olefinic protons . This compound belongs to Type II furostanol saponins, distinguished by its unique glycosylation pattern and fragmentation behavior during mass spectrometry .
Properties
Molecular Formula |
C56H94O29 |
|---|---|
Molecular Weight |
1231.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H94O29/c1-20(18-75-49-43(71)39(67)36(64)30(14-57)78-49)7-10-56(74)21(2)34-29(85-56)12-25-23-6-5-22-11-28(26(61)13-55(22,4)24(23)8-9-54(25,34)3)77-51-45(73)41(69)46(33(17-60)81-51)82-53-48(84-52-44(72)40(68)37(65)31(15-58)79-52)47(38(66)32(16-59)80-53)83-50-42(70)35(63)27(62)19-76-50/h20-53,57-74H,5-19H2,1-4H3/t20-,21+,22+,23-,24+,25+,26-,27-,28-,29+,30-,31-,32-,33-,34+,35+,36-,37+,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |
InChI Key |
PYVSHVUPVKOSBE-IYPSILRGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Synonyms |
(25R)-26-O-beta-D-glucopyranosyl-5alpha-furostan-2alpha,3beta,22alpha,26-tetraol 3-O-(beta-D-galactopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside) parvispinoside A |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Basis for Reactivity
Parvispinoside A is a steroidal saponin, likely sharing structural similarities with Parvispinoside B (PubChem CID 11629532). Key reactive groups in saponins typically include:
-
Glycosidic bonds : Susceptible to acid/base hydrolysis.
-
Hydroxyl groups : Participate in esterification, oxidation, or substitution.
-
Steroidal backbone : May undergo oxidation or reduction.
Hydrolysis of Glycosidic Linkages
Acidic or enzymatic conditions likely cleave sugar moieties from the aglycone (steroidal core). For example:
This mirrors the hydrolysis of Parvispinoside B under similar conditions .
Oxidation Reactions
The hydroxyl (-OH) groups on the sugar or steroidal backbone may oxidize to ketones or carboxylic acids. For example:
-
Primary alcohol oxidation :
Enzymatic Modification
Biotransformation via microbial or plant enzymes could yield derivatives, as seen in related saponins like uttroside B .
Comparative Analysis with Parvispinoside B
While this compound data is absent, Parvispinoside B (a structural analog) exhibits distinct reactivity due to its lycotetraosyl unit :
Research Gaps and Limitations
-
No peer-reviewed studies directly addressing this compound’s reactions were identified in the provided sources.
-
Current inferences rely on general saponin chemistry and analogs like Parvispinoside B .
Proposed Experimental Routes
To characterize this compound’s reactivity:
-
Acid/Base Hydrolysis : Monitor glycosidic bond cleavage via HPLC or NMR .
-
Oxidative Studies : Use reagents like KMnO₄ or CrO₃ to probe hydroxyl group reactivity .
Note: The absence of direct data underscores the need for targeted studies on this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and functional differences between Parvispinoside A and related saponins:
Functional and Pharmacological Differences
- Sugar Moieties and Bioactivity: Parvispinoside B’s cytotoxicity against leukemia cells (U937) but inactivity in liver cancer (HepG2) underscores the role of glycosylation in target specificity. The absence of a terminal glucose in Parvispinoside B, compared to Uttroside B (active in HepG2), further highlights how minor sugar modifications alter bioactivity . This compound’s additional glucose residue (vs. Parvispinoside B) may enhance solubility or receptor binding, though this requires validation .
- Chemometric Significance: Parvispinoside B, F-Gitonin, and Gitonin are critical discriminators in metabolomic studies of T. terrestris across geographic regions, while this compound’s variability remains uncharacterized . This suggests this compound may be a conserved metabolite or less responsive to environmental factors.
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